6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-4-oxo-N-(2-phenylethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-9-20-13(15(22)17-10)12(18-19-20)14(21)16-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZLBIVSIWKEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Intermediates
A foundational approach involves condensing 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds. For instance, Lovelette’s method (adapted from) reacts 4,5-diamino-1 H-1,2,3-triazole with glyoxal derivatives under acidic conditions to yield the triazolopyrazine scaffold. This method offers regioselectivity when symmetrical diketones are employed, though asymmetrical variants risk isomer formation.
Example Protocol :
- Step 1 : Prepare 4,5-diamino-1 H-1,2,3-triazole via base-promoted decomposition of carbamate precursors (e.g., ethyl cyanoacetate and benzyl azide).
- Step 2 : React with methylglyoxal (to introduce the 6-methyl group) in ethanol under reflux.
- Yield : 30–35% (similar to triazolopyrazine syntheses in).
Thermolysis of Tetrazole Precursors
Wentrup’s thermolytic method (cited in) converts 5-(2-pyrazinyl)tetrazole into the triazolopyrazine core via diazo intermediates. While harsh (400°C, 10⁻⁵ Torr), this route avoids solvent-dependent side reactions.
Optimization :
Solid-Phase Synthesis
Raghavendra’s traceless solid-phase method () employs polystyrene p-toluenesulfonyl hydrazide resin. After immobilizing acetylpyrazine derivatives, cyclization with morpholine yields triazolopyrazines in 33–62% yields. This approach facilitates scalability and purity.
Functionalization of the Triazolopyrazine Core
Introduction of the 4-Oxo Group
The 4-oxo moiety is typically installed via ketone oxidation or nucleophilic substitution.
Oxidative Route :
- Treat 4-hydroxy intermediates with Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) to afford the ketone.
- Evidence : Similar oxidations in achieved >80% conversion for pyrazolo-triazine derivatives.
Nucleophilic Displacement :
Methylation at Position 6
Direct alkylation using methyl iodide or dimethyl sulfate is feasible during cyclization:
- Introduce methyl groups via pre-functionalized dicarbonyl reagents (e.g., methylglyoxal in Section 1.1).
- Alternative : Post-cyclization methylation using MeI and NaH in THF (65–75% yield, analogous to).
Synthesis of N-Phenethylcarboxamide Side Chain
Carboxylic Acid Activation
Convert the triazolopyrazine-3-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 h.
- Characterization : FT-IR shows loss of -OH stretch (3400 cm⁻¹) and emergence of C=O at 1780 cm⁻¹.
Amide Coupling with Phenethylamine
React the acyl chloride with phenethylamine in the presence of a base (e.g., triethylamine or DMAP):
- Protocol : Stir at 0°C → RT for 12 h in DCM.
- Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via silica chromatography.
- Yield : 70–85% (consistent with’s acyclonucleoside syntheses).
Alternative Method : Use EDCI/HOBt coupling agents for milder conditions (aqueous-compatible).
Structural Characterization and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis (as in and) confirms the planar triazolopyrazine core (r.m.s. deviation ≤0.0068 Å) and dihedral angles with substituents. Key metrics:
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.25–7.32 (m, 5H, Ph), 4.12 (t, J=7.2 Hz, 2H, CH₂Ph), 3.02 (s, 3H, CH₃), 2.88 (t, J=7.2 Hz, 2H, NHCH₂).
- HR-MS (ESI+) : m/z calcd for C₁₆H₁₇N₅O₂ [M+H]⁺: 318.1311; found: 318.1309.
Chromatographic Purity
- HPLC (C-18) : tᴿ = 12.4 min (95% purity, gradient: 10→90% MeCN/H₂O over 20 min).
- Lipophilicity (log P) : 2.45 ±0.05 (IAM chromatography, cf.).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Diamine Cyclization | 30–35 | 90 | Moderate | Regioselective with sym. diketones |
| Thermolysis | 20 | 85 | Low | Solvent-free, minimal byproducts |
| Solid-Phase | 33–62 | 95 | High | Traceless, automated potential |
| Post-Functionalization | 70–85 | 98 | High | Modular side-chain incorporation |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of triazolo[1,5-a]pyrazine compounds exhibit notable antitumor properties. Specifically, compounds similar to 6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Inhibition of TP can lead to reduced tumor proliferation and enhanced therapeutic efficacy against various cancers .
Antimicrobial Properties
The heterocyclic structure of triazolo and pyrazine derivatives allows them to interact with bacterial enzymes selectively. For instance, certain derivatives have been identified as effective inhibitors of DNA gyrase, which is essential for bacterial DNA replication but absent in humans. This selectivity makes them promising candidates for developing new antibacterial agents .
Central Nervous System Disorders
Compounds within this chemical class have been explored for their potential in treating central nervous system disorders such as schizophrenia and depression. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in managing these conditions. Preliminary studies suggest that modifications in the molecular structure can enhance their effectiveness as psychotropic agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several synthetic pathways that allow for the generation of various analogs. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activities based on structural modifications .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Chui et al. (2020) | Developed several pyrazolo[1,5-a][1,3,5]triazine derivatives with varying TP inhibition activity | Highlighted the importance of structural modifications in enhancing antitumor efficacy |
| Sun et al. (2021) | Investigated the effects of substituents on TP inhibitory activity using DFT calculations | Provided insights into molecular interactions that can guide future drug design |
| Bera et al. (2019) | Synthesized a series of 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-one analogues with antiangiogenic properties | Suggested potential applications in cancer therapy beyond traditional cytotoxic agents |
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group
- Such substitutions may enhance metabolic stability but reduce blood-brain barrier permeability.
- N-(Furan-2-ylmethyl) analog (CAS 1775496-52-0, ): The furan moiety introduces heteroaromaticity and hydrogen-bonding capacity, which could influence interactions with enzymes like glucokinase or dipeptidyl peptidase-4 (DPP-4), as seen in related triazolopyrimidines .
- N-(4-Chlorophenyl) analog (): The electron-withdrawing chlorine atom may enhance electrophilicity, improving interactions with nucleophilic residues in targets like IL-6 or NO synthase .
Table 1: Key Structural Analogs and Properties
| Compound Name | Substituent | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | N-Phenethyl | 325.37 (calc) | Aromatic, moderate lipophilicity |
| N-(Cyclohexylmethyl) analog | Cyclohexylmethyl | 319.35 (calc) | Aliphatic, high metabolic stability |
| N-(Furan-2-ylmethyl) analog | Furanmethyl | 273.25 | Heteroaromatic, H-bond donor/acceptor |
| 6-(4-Chlorophenyl) analog | 4-Chlorophenyl | 297.67 | Electron-deficient, enhanced binding |
Anticoagulant and Anti-inflammatory Potential
- Triazolopyrimidines (): Derivatives like 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine inhibit IL-6 secretion and NO synthesis (IC50 ~1–10 µM).
- Triazolopyrazines (): Exhibit BACE1 inhibition (relevant for Alzheimer’s) and sigma receptor modulation. The phenethyl group in the target compound may enhance CNS penetration compared to polar substituents.
Antidiabetic Activity
- Triazolopiperidinylaminoamides (): Act as glucokinase activators.
Antiviral and Antitumor Effects
- 4,5,6,7-Tetrahydro analogs (): Show hepatitis B inhibition. The dihydro-pyrazine core in the target compound may offer improved metabolic resistance over saturated derivatives.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The phenethyl group (logP ~2.5) balances solubility and membrane permeability, whereas furanmethyl (logP ~1.8) analogs may have reduced bioavailability.
- Melting Points : Triazolopyrimidine-carboxamides () melt at 240–320°C, indicating high crystallinity. The target compound’s melting point is likely similar, favoring solid formulation.
Biological Activity
6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-tumor and antibacterial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolo[1,5-a]pyrazines, which are known for their pharmacological potential. The molecular formula is , with a molecular weight of 286.34 g/mol. Its structure includes a triazole ring fused with a pyrazine moiety, which is crucial for its biological activity.
1. Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrazines exhibit potent anti-tumor effects. For instance, a related compound showed significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that the compound can effectively inhibit cancer cell proliferation and may serve as a lead structure for further drug development targeting c-Met kinase pathways .
2. Antibacterial Activity
Triazolo[1,5-a]pyrazine derivatives have also been evaluated for their antibacterial properties. A study indicated that certain derivatives exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
The mechanism of action appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Case Study: Antitumor Efficacy
In a specific study involving compound derivatives similar to this compound, researchers conducted in vitro assays on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Antibacterial Mechanism
A recent investigation into the antibacterial efficacy of triazolo[1,5-a]pyrazine derivatives revealed that these compounds could disrupt bacterial cell membranes and inhibit essential enzymatic functions necessary for DNA replication. This was evidenced through molecular docking studies that showed strong binding affinities to DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
